Benzyl 3-(1,2,4-triazol-1-YL)propanoate
Overview
Description
Benzyl 3-(1,2,4-triazol-1-yl)propanoate: is a chemical compound with the molecular formula C12H13N3O2 It is characterized by the presence of a benzyl group attached to a 1,2,4-triazole ring through a propanoate linker
Mechanism of Action
Target of Action
Benzyl 3-(1,2,4-triazol-1-YL)propanoate is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically the MCF-7, Hela, and A549 cell lines . These cells are affected due to the compound’s ability to interact with specific proteins and enzymes within the cell, leading to changes in cell function and potentially inducing apoptosis .
Mode of Action
The compound interacts with its targets through a process known as binding. This involves the compound attaching to specific sites on the target proteins or enzymes, which can alter their function . For example, it has been suggested that the compound may bind to the colchicine binding site of tubulin , a protein that is crucial for cell division. By binding to this site, the compound could potentially disrupt the process of cell division, leading to cell death .
Biochemical Pathways
It is known that the compound can affect the process of cell division by interacting with tubulin . This could potentially disrupt the mitotic spindle, a structure that is crucial for separating chromosomes during cell division.
Result of Action
The primary result of the action of this compound is the induction of cell death in cancer cells . This is achieved through the disruption of cell division, which is a crucial process for the growth and proliferation of cancer cells . By disrupting this process, the compound can potentially slow the growth of tumors and reduce the spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1,2,4-triazol-1-yl)propanoate typically involves the reaction of benzyl bromide with 3-(1,2,4-triazol-1-yl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 3-(1,2,4-triazol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of compounds .
Biology: In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. Triazole-containing compounds have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The triazole ring in this compound is a common pharmacophore in medicinal chemistry. Compounds containing this moiety are investigated for their potential therapeutic effects, particularly as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with enhanced properties .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole ring without additional functional groups.
Benzyl 1,2,4-triazole: Similar structure but without the propanoate linker.
1,2,3-Triazole derivatives: Compounds with a different triazole ring structure.
Uniqueness: Benzyl 3-(1,2,4-triazol-1-yl)propanoate is unique due to the presence of both a benzyl group and a propanoate linker attached to the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl 3-(1,2,4-triazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZFCJSKZPBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210577 | |
Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-72-9 | |
Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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